molecular formula C10H11NOS B3154255 2-(Phenethylsulfinyl)acetonitrile CAS No. 77387-55-4

2-(Phenethylsulfinyl)acetonitrile

Cat. No. B3154255
CAS RN: 77387-55-4
M. Wt: 193.27 g/mol
InChI Key: HUICISWABZOHQP-UHFFFAOYSA-N
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Description

“(Phenylsulfonyl)acetonitrile” is a chemical compound with the molecular formula CHNOS . It’s also known by other names such as “Acetonitrile, (phenylsulfonyl)-”, “Acetonitrile, 2-phenylsulfonyl-”, “Benzenesulfonyl-acetonitrile”, and "Phenylsulphonylacetonitrile" .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecular weight of (Phenylsulfonyl)acetonitrile is 181.21 . The structure of this compound can be represented as C6H5SO2CH2CN .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .


Physical And Chemical Properties Analysis

Acetonitrile is a volatile, colorless liquid with a sweet, ether-like odor . It is infinitely soluble in water and readily miscible with ethanol .

Safety and Hazards

Acetonitrile is classified as a flammable liquid (Category 2), and it’s harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation (Category 2A) .

Future Directions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .

properties

IUPAC Name

2-(2-phenylethylsulfinyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUICISWABZOHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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